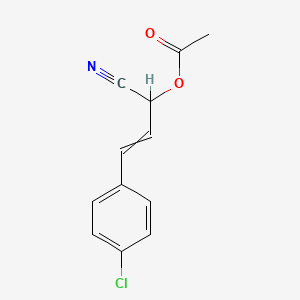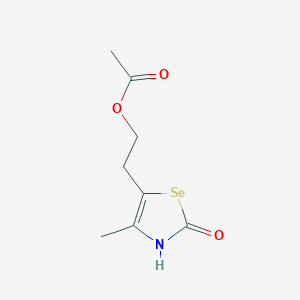
2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate is an organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-selenazole with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted selenazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate include other selenazole derivatives and heterocyclic compounds containing selenium, such as:
- 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl alcohol
- 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl chloride
- 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl amine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its acetate group provides additional reactivity and potential for further functionalization, making it a versatile compound for various applications.
Propiedades
Número CAS |
84755-53-3 |
|---|---|
Fórmula molecular |
C8H11NO3Se |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
2-(4-methyl-2-oxo-3H-1,3-selenazol-5-yl)ethyl acetate |
InChI |
InChI=1S/C8H11NO3Se/c1-5-7(13-8(11)9-5)3-4-12-6(2)10/h3-4H2,1-2H3,(H,9,11) |
Clave InChI |
ZGRRGNQAPAJAPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([Se]C(=O)N1)CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



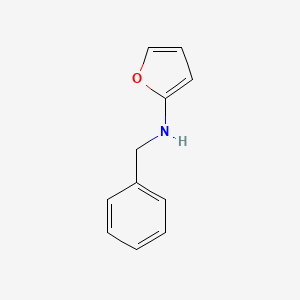

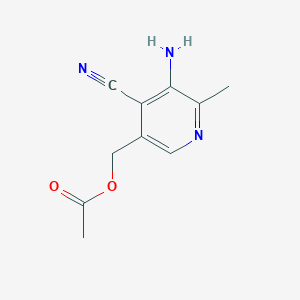
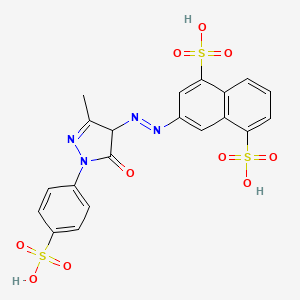
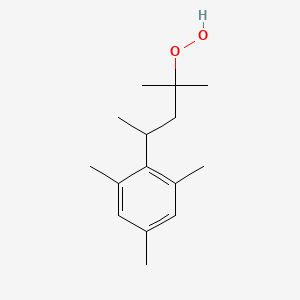
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
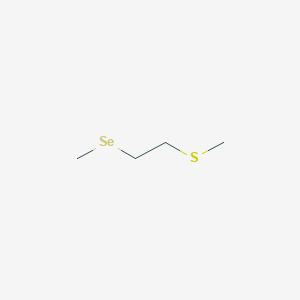
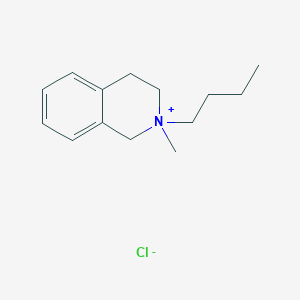

![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
